![molecular formula C8H11BrN2S B596744 5-Bromo-2-isobutylthiopyrimidine CAS No. 1242336-74-8](/img/structure/B596744.png)
5-Bromo-2-isobutylthiopyrimidine
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Overview
Description
5-Bromo-2-isobutylthiopyrimidine is a chemical compound with the molecular formula C8H11BrN2S .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-isobutylthiopyrimidine are not widely documented, similar compounds have been used in various chemical reactions. For example, 5-Bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs .Scientific Research Applications
α-Glucosidase Inhibitory Activity
5-Bromo-2-isobutylthiopyrimidine derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors. This enzyme plays a significant role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. The derivatives of this compound have shown excellent to moderate activity, with some being more active than the standard drug acarbose .
DNA Synthesis Marker
The compound has been used as a marker of DNA synthesis, particularly in the form of 5-Bromo-2’-deoxyuridine (BrdU). It’s incorporated into DNA during the cell cycle’s synthetic phase, providing insights into cellular mechanisms of central nervous system development across various animals .
Neurobiology Research
Incorporation of BrdU, a related compound, into DNA has been extensively studied for its effects on the proliferative behavior of cerebellar neuroblasts. This research is crucial for understanding the development of the central nervous system and the potential toxic effects of BrdU incorporation .
Chemical Synthesis and Industrial Scale-Up
5-Bromo-2-isobutylthiopyrimidine has been involved in novel and practical industrial process scale-ups. Starting from dimethyl terephthalate, the compound has been prepared effectively through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Antimicrobial and Antiviral Research
Benzimidazole derivatives, which include 5-Bromo-2-isobutylthiopyrimidine, have been reported to possess a wide spectrum of biological activities. These activities include antimicrobial and antiviral properties, which are essential for the development of new therapeutic agents .
Cancer Research
The benzimidazole class, to which 5-Bromo-2-isobutylthiopyrimidine belongs, has shown potential in antitumor studies. Its derivatives have been explored for their ability to inhibit cancer cell growth and could be pivotal in the development of new oncology medications .
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its role in Suzuki–Miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-bromo-2-(2-methylpropylsulfanyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBLHJEXDEJHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682447 |
Source
|
Record name | 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isobutylthiopyrimidine | |
CAS RN |
1242336-74-8 |
Source
|
Record name | 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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